Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate
Overview
Description
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring attached to a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate typically involves a multi-step reaction process. One common method includes the cyclization of 2-(pyridin-4-yl)benzoic acid with an appropriate reagent, such as thionyl chloride, to form the benzo[d]oxazole ring. Subsequent esterification with methanol yields the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate has shown biological activity in various assays, including antimicrobial and antifungal tests. Its potential as a therapeutic agent is being explored in drug discovery programs.
Medicine: The compound's biological activity has led to its investigation as a potential drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for further development in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(pyridin-4-yl)acetate: A related compound with a similar pyridine ring structure.
Methyl 2-(methyl(4-pyridinyl)carbamothioylthio)propionate: Another compound with a pyridine derivative, used in polymerization processes.
Uniqueness: Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate stands out due to its benzo[d]oxazole moiety, which imparts unique chemical and biological properties compared to its similar counterparts
Properties
IUPAC Name |
methyl 2-pyridin-4-yl-1,3-benzoxazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)10-3-2-4-11-12(10)19-13(16-11)9-5-7-15-8-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOLZIFEWYJUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735462 | |
Record name | Methyl 2-(pyridin-4-yl)-1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579525-07-8 | |
Record name | Methyl 2-(pyridin-4-yl)-1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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